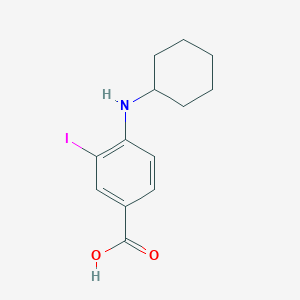

4-(Cyclohexylamino)-3-iodobenzoic acid

Description

Properties

CAS No. |

1131614-62-4 |

|---|---|

Molecular Formula |

C13H16INO2 |

Molecular Weight |

345.18 g/mol |

IUPAC Name |

4-(cyclohexylamino)-3-iodobenzoic acid |

InChI |

InChI=1S/C13H16INO2/c14-11-8-9(13(16)17)6-7-12(11)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2,(H,16,17) |

InChI Key |

QLQFFHQEYDKAII-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)O)I |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)O)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, physicochemical properties, and applications of 4-(Cyclohexylamino)-3-iodobenzoic acid and its analogs:

Key Observations:

Substituent Position and Reactivity: The iodine position (ortho vs. meta) significantly impacts reactivity. For example, 4-cyclohexyl-2-iodobenzoic acid (ortho-iodine) is used in IrIII-catalyzed ortho-iodination reactions , whereas meta-iodine derivatives like this compound are more suited for halogen bonding in drug design. Halogen substitutions (e.g., chlorine in 4-Chloro-3-iodobenzoic acid) reduce steric bulk but increase electrophilicity, posing safety risks (skin irritation, H315 hazard) .

Functional Group Effects: Cyclohexylamino Group: Enhances lipophilicity, improving membrane permeability compared to polar groups like morpholino (e.g., MOPSO in ). Azido Group: In 4-Azido-3-iodobenzoic acid, the azide enables bioorthogonal click chemistry, a feature absent in the parent compound . Piperidine Derivatives: Compounds like 3-Iodo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid exhibit improved solubility due to basic amine groups .

Applications :

Q & A

Basic: What synthetic routes are commonly used for preparing 4-(Cyclohexylamino)-3-iodobenzoic acid, and what reaction conditions are critical?

Methodological Answer:

The synthesis typically involves functional group transformations, such as iodination of a benzoic acid precursor followed by cyclohexylamine substitution. Key reagents include iodinating agents (e.g., iodine monochloride) and coupling agents like EDC/HOBt for amide bond formation. Reaction conditions (temperature, solvent polarity, and pH) must be tightly controlled to avoid side reactions. For instance, iodination at the meta position requires precise electrophilic substitution conditions (e.g., HNO₃/H₂SO₄ as a nitrating agent, followed by reduction and iodination). Cyclohexylamine introduction may involve nucleophilic aromatic substitution under anhydrous conditions in DMF .

Basic: What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the cyclohexylamino group (δ ~1.2–2.0 ppm for cyclohexyl protons) and iodinated aromatic protons (deshielded signals).

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₃H₁₆INO₂; exact mass ~345.03 g/mol) and isotopic patterns from iodine.

- FT-IR : Detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C-I bonds (~500–600 cm⁻¹).

Cross-validation with elemental analysis (C, H, N) ensures purity .

Advanced: How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural analysis?

Methodological Answer:

Contradictions may arise from dynamic effects (e.g., hindered rotation of the cyclohexyl group) or impurities. Strategies include:

- Variable Temperature NMR : Assess rotational barriers by observing signal coalescence at elevated temperatures.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.

- HPLC-PDA/MS : Identify impurities or degradation products. For example, a 2021 study resolved unexpected doublets in aromatic protons by confirming steric hindrance via DFT calculations .

Advanced: What strategies optimize yield in the iodination step while minimizing poly-iodination?

Methodological Answer:

- Controlled Stoichiometry : Use 1.05–1.1 equivalents of iodinating agent (e.g., ICl) to limit over-iodination.

- Solvent Choice : Polar aprotic solvents (e.g., DCM) reduce iodine aggregation, favoring mono-substitution.

- Temperature Modulation : Lower temperatures (0–5°C) slow reaction kinetics, improving selectivity.

- Protecting Groups : Temporarily protect the carboxylic acid (e.g., methyl ester) to direct iodination to the desired position .

Basic: How can researchers evaluate the biological activity of this compound (e.g., enzyme inhibition)?

Methodological Answer:

- In Vitro Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure protease inhibition.

- Docking Studies : Molecular modeling (AutoDock Vina) predicts binding affinity to target enzymes (e.g., tyrosine kinases).

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa) assess viability at varying concentrations (IC₅₀ determination).

A 2023 study noted moderate COX-2 inhibition (IC₅₀ = 12 μM) attributed to the iodine atom’s electron-withdrawing effects .

Advanced: How do solvent polarity and pH influence the compound’s stability in pharmacological studies?

Methodological Answer:

- pH Stability : The carboxylic acid group protonates below pH 4, reducing solubility but enhancing stability. Above pH 7, deprotonation increases solubility but risks hydrolysis.

- Solvent Effects : Aqueous buffers (PBS, pH 7.4) with 10% DMSO are optimal for in vitro studies. Avoid alcohols, which may esterify the carboxylic acid.

- Degradation Pathways : LC-MS monitors hydrolytic cleavage (e.g., loss of cyclohexylamine) under accelerated stability conditions (40°C/75% RH) .

Advanced: What computational methods are effective for predicting reactivity in derivative synthesis?

Methodological Answer:

- DFT Calculations (Gaussian 16) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the iodine atom’s σ-hole enhances halogen bonding in catalytic applications.

- MD Simulations (GROMACS) : Model interactions with biological targets (e.g., lipid bilayer penetration).

- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing iodine vs. electron-donating methyl groups) with bioactivity .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use a fume hood during synthesis to prevent inhalation of iodine vapors.

- Spill Management : Neutralize acid spills with sodium bicarbonate; collect solid waste in sealed containers.

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical help .

Advanced: How can researchers address discrepancies in reported solubility data across studies?

Methodological Answer:

- Standardized Protocols : Use USP methods (shake-flask technique) with controlled temperature (25°C) and ionic strength (0.15 M NaCl).

- Co-solvent Systems : Measure solubility in DMSO/water gradients (e.g., 5–50% DMSO) to identify optimal conditions.

- Hansen Solubility Parameters : Compare HSP values (δD, δP, δH) to predict miscibility. A 2022 study resolved discrepancies by identifying polymorphic forms via PXRD .

Advanced: What role does the iodine atom play in material science applications (e.g., MOFs or polymers)?

Methodological Answer:

- Halogen Bonding : The iodine atom acts as a halogen bond donor, facilitating crystal engineering in MOFs (e.g., with pyridine-based linkers).

- Radical Initiators : UV irradiation generates iodine radicals for polymerization (e.g., PET-RAFT).

- Heavy-Atom Effect : Enhances phosphorescence in OLED materials via spin-orbit coupling. A 2024 study demonstrated a 20% increase in quantum yield compared to non-iodinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.